molecular formula C15H7Cl3N2O2 B12879877 7-Chloro-6-(2,4-dichloroanilino)quinoline-5,8-dione CAS No. 147115-34-2

7-Chloro-6-(2,4-dichloroanilino)quinoline-5,8-dione

Cat. No.: B12879877
CAS No.: 147115-34-2
M. Wt: 353.6 g/mol
InChI Key: NEBRQCRATDJOEE-UHFFFAOYSA-N
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Description

7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with 2,4-dichloroaniline under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Bases such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO are typical.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione involves its interaction with cellular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it may inhibit specific enzymes or proteins involved in microbial growth, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial and anti-inflammatory agent.

    Quinacrine: Used as an antiprotozoal and antirheumatic agent.

Uniqueness

7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual chlorine substitution on the phenyl ring enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications .

Properties

CAS No.

147115-34-2

Molecular Formula

C15H7Cl3N2O2

Molecular Weight

353.6 g/mol

IUPAC Name

7-chloro-6-(2,4-dichloroanilino)quinoline-5,8-dione

InChI

InChI=1S/C15H7Cl3N2O2/c16-7-3-4-10(9(17)6-7)20-13-11(18)15(22)12-8(14(13)21)2-1-5-19-12/h1-6,20H

InChI Key

NEBRQCRATDJOEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)NC3=C(C=C(C=C3)Cl)Cl)Cl)N=C1

Origin of Product

United States

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